molecular formula C16H17FN2O2 B2412312 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea CAS No. 1351621-62-9

1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea

Cat. No.: B2412312
CAS No.: 1351621-62-9
M. Wt: 288.322
InChI Key: SULYZGKUENMTRS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea is a synthetic organic compound that features a urea functional group

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative. The reaction conditions often include:

    Solvent: Common solvents like dichloromethane or toluene.

    Temperature: Mild to moderate temperatures (25-80°C).

    Catalysts: Sometimes, catalysts like triethylamine are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

    Purification: Techniques like recrystallization or chromatography to obtain pure product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride.

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated urea derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea
  • 1-(4-Methylphenyl)-3-(2-hydroxy-3-phenylpropyl)urea

Uniqueness

1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea is unique due to the presence of the fluorine atom, which can influence its reactivity, biological activity, and physical properties compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-13-6-8-14(9-7-13)19-16(21)18-11-15(20)10-12-4-2-1-3-5-12/h1-9,15,20H,10-11H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULYZGKUENMTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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